1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-c]imidazole core
Preparation Methods
The synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the reaction of easily accessible amino carbonyl compounds. One common method is the Marckwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The compound can be further functionalized through reactions with various electrophilic reagents, leading to previously unknown derivatives .
Chemical Reactions Analysis
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Intramolecular cyclization can occur, leading to the formation of various cyclic derivatives.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other similar compounds, such as:
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole: This compound has a similar structure but differs in the position of the bromine atom.
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound features a methyl group in addition to the bromine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and potential for functionalization.
Properties
Molecular Formula |
C6H7BrN2 |
---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H7BrN2/c7-6-5-2-1-3-9(5)4-8-6/h4H,1-3H2 |
InChI Key |
LHRKDYXFEOPCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CN2C1)Br |
Origin of Product |
United States |
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